(2S,4S)-Sacubitril-O-isobutane is a chemical compound that plays a significant role in the treatment of heart failure. It is primarily recognized as a prodrug that is converted into its active form, sacubitrilat, which acts as a neprilysin inhibitor. This compound is classified under synthetic organic compounds and has been developed for its therapeutic potential in cardiovascular diseases, particularly in combination with valsartan to enhance heart function and reduce mortality rates associated with heart failure.
The compound is derived from the synthesis of sacubitril, which was developed by Novartis and approved by the United States Food and Drug Administration in 2015 as part of the combination drug Entresto. The active component, sacubitrilat, is responsible for the pharmacological effects observed in clinical applications .
The synthesis of (2S,4S)-Sacubitril-O-isobutane involves several steps, typically starting from simpler organic molecules. The key steps include:
The synthesis may involve techniques such as:
The molecular structure of (2S,4S)-Sacubitril-O-isobutane can be characterized by its stereochemistry and functional groups:
(2S,4S)-Sacubitril-O-isobutane undergoes several chemical reactions primarily related to its activation and interaction with biological targets:
The reaction kinetics can be influenced by factors such as:
The mechanism of action for (2S,4S)-Sacubitril-O-isobutane involves dual inhibition:
Clinical studies have demonstrated that this combination significantly reduces cardiovascular mortality and hospitalizations due to heart failure compared to traditional therapies .
(2S,4S)-Sacubitril-O-isobutane has significant applications in clinical medicine:
The development of this compound has marked a significant advancement in pharmacotherapy for heart failure, showcasing the importance of innovative drug design in addressing complex health challenges .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3